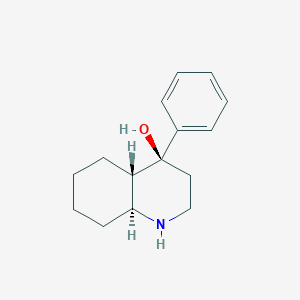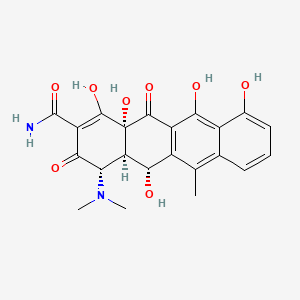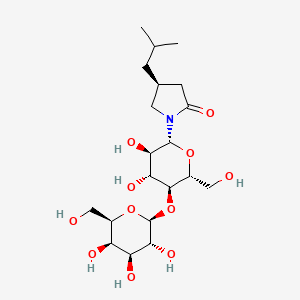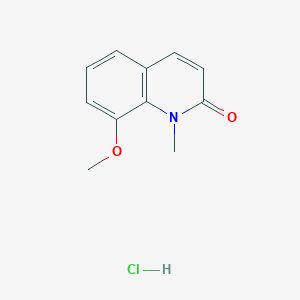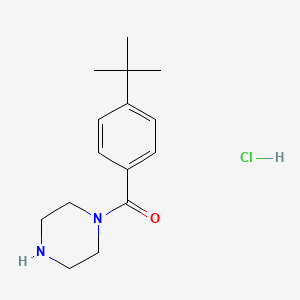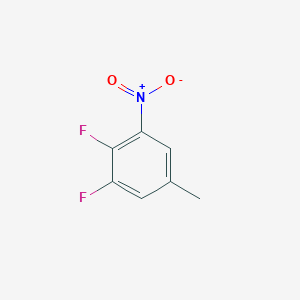
1,2-Difluoro-5-methyl-3-nitrobenzene
概要
説明
1,2-Difluoro-5-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2 . It is a solid substance with a molecular weight of 173.12 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H5F2NO2 . The average mass is 173.117 Da and the monoisotopic mass is 173.028839 Da .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a boiling point of 247.5±35.0 C at 760 mmHg .科学的研究の応用
Chemical Reactivity and Structural Analysis 1,2-Difluoro-5-methyl-3-nitrobenzene is a compound that has not been extensively studied in isolation for specific applications. However, research on similar difluoronitrobenzene compounds and their reactions can provide insights into the potential applications and characteristics of this compound. For instance, studies on difluoronitrobenzenes reveal their utility in synthesizing various organic compounds through nucleophilic aromatic substitution reactions. These reactions often result in the displacement of fluorine atoms by other groups, providing a pathway to a wide range of derivatives with potential applications in materials science, pharmaceuticals, and organic synthesis (Plater & Harrison, 2023).
Electron Attachment and Spectroscopy Studies Research into the electronic properties of nitrobenzene derivatives, including difluoronitrobenzenes, explores their behavior under electron attachment. Such studies are crucial for understanding the photophysics and photochemistry of these molecules, potentially leading to applications in designing materials with specific electronic or optical properties (Asfandiarov et al., 2007).
Molecular Structure and Conformation The molecular structure and conformation of difluoronitrobenzenes have been examined, highlighting the influence of fluorine substitution on the molecule's geometry and electronic structure. Such studies are fundamental for the development of new materials and chemicals, providing a basis for understanding how modifications to the benzene ring affect the compound's properties and reactivity (Medjroubi et al., 2017).
Reactivity with Strong Bases The reactivity of fluoronitrobenzenes with strong bases has been investigated, showing the formation of various reaction products. These findings have implications for synthetic chemistry, where fluoronitrobenzenes can be used as precursors or intermediates in the synthesis of more complex molecules (Gierczyk et al., 2003).
Synthesis of Derivatives and Potential Applications The synthesis of novel derivatives from difluoronitrobenzenes, including those with potential anticancer and antiviral properties, has been explored. While specific applications for this compound are not directly mentioned, the methodologies and reactions applied to similar compounds suggest avenues for developing pharmaceuticals and other functional materials (Wang et al., 2000).
Safety and Hazards
特性
IUPAC Name |
1,2-difluoro-5-methyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWPRFDMJAWGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


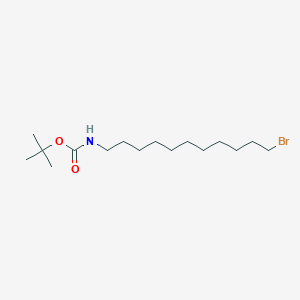
![N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B3138689.png)
